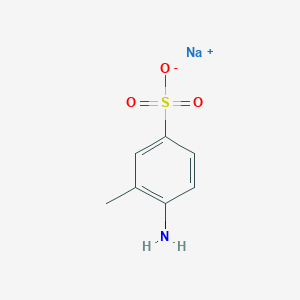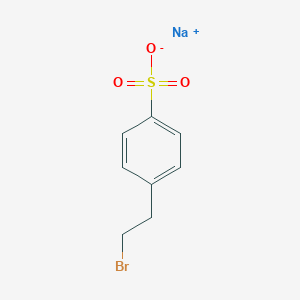![molecular formula C31H26N3NaO6S B7824824 sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate” is known as lithium hydroxide. It is an inorganic compound with the chemical formula LiOH. Lithium hydroxide is a white hygroscopic crystalline material that is soluble in water and slightly soluble in ethanol. It is commonly used in various industrial applications, including the production of lithium-ion batteries, ceramics, and as a carbon dioxide scrubber in breathing gas purification systems for spacecraft and submarines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium hydroxide can be synthesized through several methods:
-
Reaction of lithium carbonate with calcium hydroxide: : [ \text{Li}_2\text{CO}_3 + \text{Ca(OH)}_2 \rightarrow 2\text{LiOH} + \text{CaCO}_3 ] This reaction involves mixing lithium carbonate with calcium hydroxide in water, resulting in the precipitation of calcium carbonate and the formation of lithium hydroxide in solution.
-
Electrolysis of lithium chloride: : [ \text{LiCl} + \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{HCl} ] In this method, lithium chloride is dissolved in water and subjected to electrolysis, producing lithium hydroxide and hydrogen chloride.
Industrial Production Methods
Industrial production of lithium hydroxide typically involves the extraction of lithium from spodumene ore. The ore is first converted to lithium carbonate, which is then reacted with calcium hydroxide to produce lithium hydroxide. This process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium hydroxide undergoes several types of chemical reactions, including:
-
Neutralization reactions: : Reacts with acids to form lithium salts and water. [ \text{LiOH} + \text{HCl} \rightarrow \text{LiCl} + \text{H}_2\text{O} ]
-
Dehydration reactions: : When heated, lithium hydroxide monohydrate loses water to form anhydrous lithium hydroxide. [ \text{LiOH} \cdot \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{H}_2\text{O} ]
-
Carbonation reactions: : Reacts with carbon dioxide to form lithium carbonate. [ 2\text{LiOH} + \text{CO}_2 \rightarrow \text{Li}_2\text{CO}_3 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Heat: For dehydration reactions.
Carbon dioxide: For carbonation reactions.
Major Products Formed
Lithium chloride: Formed from neutralization with hydrochloric acid.
Lithium carbonate: Formed from carbonation with carbon dioxide.
Anhydrous lithium hydroxide: Formed from dehydration of lithium hydroxide monohydrate.
Scientific Research Applications
Lithium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a strong base in various chemical reactions and as a catalyst in organic synthesis.
Biology: Utilized in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the treatment of bipolar disorder and other psychiatric conditions.
Industry: Essential in the production of lithium-ion batteries, ceramics, and as a carbon dioxide scrubber in breathing gas purification systems.
Mechanism of Action
The mechanism of action of lithium hydroxide in various applications depends on its chemical properties:
As a base: Lithium hydroxide dissociates in water to produce hydroxide ions, which can neutralize acids and participate in various chemical reactions.
In lithium-ion batteries: Lithium hydroxide is used to produce lithium cobalt oxide, a key component of the cathode material. The lithium ions move between the anode and cathode during the charging and discharging cycles, facilitating the storage and release of electrical energy.
Comparison with Similar Compounds
Similar Compounds
Sodium hydroxide (NaOH): Another strong base, but more commonly used in industrial applications due to its lower cost.
Potassium hydroxide (KOH): Similar in reactivity to lithium hydroxide but has different solubility and handling properties.
Uniqueness
Lithium hydroxide is unique due to its specific applications in the production of lithium-ion batteries and its role in carbon dioxide scrubbing systems. Its relatively high solubility in water and ability to form lithium salts make it particularly valuable in these specialized applications.
Properties
IUPAC Name |
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDOLUPOLKDSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N3NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine](/img/structure/B7824759.png)


![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)

![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)







